![molecular formula C17H24N2 B5640066 N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine](/img/structure/B5640066.png)
N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound's synthesis may involve reactions similar to those seen in derivatives of indole, where tryptamine reacts with other organic compounds under specific conditions. For example, N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a related compound, was prepared using tryptamine and flurbiprofen, implying that N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine could be synthesized through a similar pathway involving its cycloheptanamine and indole components (Manolov, Ivanov, & Bojilov, 2020).
Molecular Structure Analysis
The molecular structure of N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine is expected to include significant features such as the indole moiety and the cycloheptanamine framework. The interaction between these components influences its molecular geometry and electronic configuration. Studies on similar compounds highlight how structural elements like the indole group impact the molecule's overall properties and behavior (Stempel & Gaich, 2016).
Chemical Reactions and Properties
The chemical reactivity of N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine would likely mirror that of other indole derivatives, where the indole nucleus participates in various organic reactions. The cycloheptanamine portion may contribute to the compound's overall reactivity, affecting its interaction with biological targets and other chemicals (Goswami, Borah, & Phukan, 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are influenced by the compound's molecular structure. While specific data for N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine are not available, related compounds exhibit diverse physical properties depending on their molecular makeup (Dunetz & Danheiser, 2005).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, would be determined by the specific functional groups present in the N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine molecule. The indole and cycloheptanamine components are likely to influence its chemical behavior in biological and chemical systems (Lau et al., 2009).
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2/c1-2-4-8-15(7-3-1)18-12-11-14-13-19-17-10-6-5-9-16(14)17/h5-6,9-10,13,15,18-19H,1-4,7-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGQRZHEZZNOHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]cycloheptanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

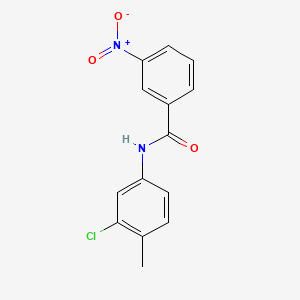

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide](/img/structure/B5640007.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(2-furoyl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B5640008.png)
![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B5640022.png)
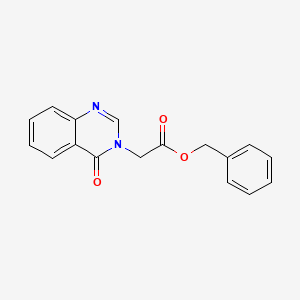
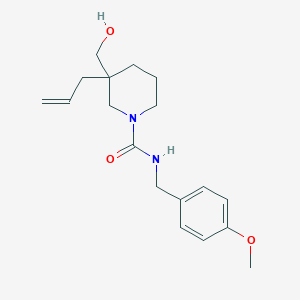
![N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5640055.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5640058.png)
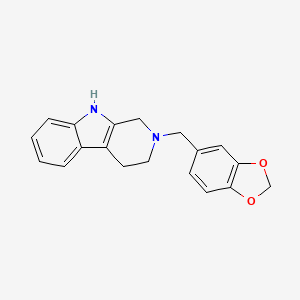
![N-[(1-ethyl-1H-imidazol-5-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5640063.png)
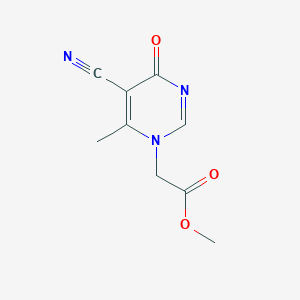
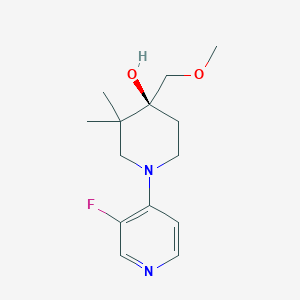
![2-(2-isopropyl-1H-imidazol-1-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B5640085.png)